4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride 4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 7192-52-1
VCID: VC18460168
InChI: InChI=1S/C17H27NO.ClH/c1-5-8-15-11-14(13-18-4)12-16(9-6-2)17(15)19-10-7-3;/h7,11-12,18H,3,5-6,8-10,13H2,1-2,4H3;1H
SMILES:
Molecular Formula: C17H28ClNO
Molecular Weight: 297.9 g/mol

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride

CAS No.: 7192-52-1

Cat. No.: VC18460168

Molecular Formula: C17H28ClNO

Molecular Weight: 297.9 g/mol

* For research use only. Not for human or veterinary use.

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride - 7192-52-1

Specification

CAS No. 7192-52-1
Molecular Formula C17H28ClNO
Molecular Weight 297.9 g/mol
IUPAC Name methyl-[(4-prop-2-enoxy-3,5-dipropylphenyl)methyl]azanium;chloride
Standard InChI InChI=1S/C17H27NO.ClH/c1-5-8-15-11-14(13-18-4)12-16(9-6-2)17(15)19-10-7-3;/h7,11-12,18H,3,5-6,8-10,13H2,1-2,4H3;1H
Standard InChI Key FAJAYZXYJIEOLD-UHFFFAOYSA-N
Canonical SMILES CCCC1=CC(=CC(=C1OCC=C)CCC)C[NH2+]C.[Cl-]

Introduction

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride is a complex organic compound with a unique combination of functional groups, including allyloxy, N-methyl, and dipropyl groups. This compound is of interest in various scientific and industrial applications due to its distinct chemical and biological properties.

Synthesis Methods

The synthesis of 4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride typically involves multiple steps, starting from readily available precursors. Key steps include:

  • N-Methylation: The methylation of the nitrogen atom in the benzylamine structure.

  • Hydrochloride Formation: The final step involves forming the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions and Applications

4-Allyloxy-N-methyl-3,5-dipropylbenzylamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents for these reactions include potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction.

Chemical Reactions Table

Reaction TypeReagentsProducts
OxidationKMnO4, CrO3Corresponding oxides, ketones, or aldehydes
ReductionLiAlH4, NaBH4Reduced forms, amines, or alcohols
SubstitutionHalogens (e.g., Cl, Br), nucleophiles (e.g., amines, alcohols)Substituted derivatives

Scientific Research and Industrial Applications

This compound is used in organic synthesis as a reagent and building block for more complex molecules. It is also studied for its potential biological activity and interactions with biomolecules, which makes it a candidate for drug development. Additionally, it is utilized in the production of specialty chemicals and materials.

Toxicity and Safety

The compound has been studied for its acute toxicity, with an LD50 of 100 mg/kg in mice via intraperitoneal exposure. It can cause behavioral changes, such as altered sleep time and motor activity .

Toxicity Data Table

Toxicity TestRoute of ExposureSpeciesDose/DurationToxic Effects
LD50IntraperitonealMouse100 mg/kgBehavioral changes

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